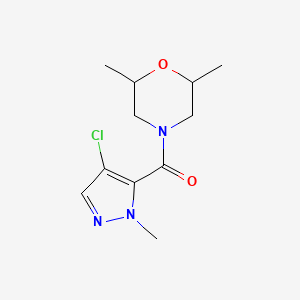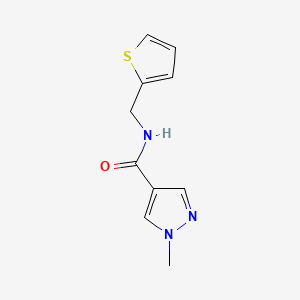![molecular formula C22H20N4O3 B10902721 5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10902721.png)
5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indole and isoxazole moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The indole and isoxazole fragments are then coupled using hydrazide linkers under specific conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE: can be compared with other isoxazole derivatives or indole-based compounds.
Examples: Compounds like 3-phenyl-4-isoxazolecarbohydrazide or indole-3-carboxaldehyde derivatives.
Uniqueness
Structural Features: The combination of indole and isoxazole rings linked by a hydrazide moiety.
Biological Activity: Potentially unique pharmacological properties due to its distinct structure.
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propan-2-ylindol-3-yl)imino-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-13(2)26-17-12-8-7-11-16(17)20(22(26)28)23-24-21(27)18-14(3)29-25-19(18)15-9-5-4-6-10-15/h4-13,28H,1-3H3 |
InChI Key |
ICMOFCUMDJPERF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea](/img/structure/B10902642.png)

![1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B10902652.png)
![N-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10902656.png)
![N-(4-bromophenyl)-2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10902658.png)
![(5E)-3-{[(2-bromophenyl)amino]methyl}-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902661.png)

![2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B10902672.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide](/img/structure/B10902679.png)

![ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10902686.png)
![N-(2-chloro-4-nitrophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902703.png)
![N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine](/img/structure/B10902719.png)
